Fmoc-PEA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

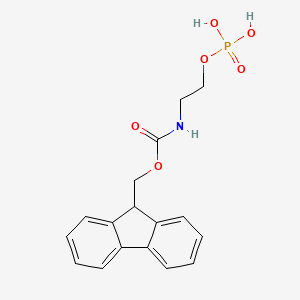

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUHBHVNOVAEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Fmoc-PEA Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cleavage mechanism of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from phenethylamine (PEA), a key chemical transformation leveraged in advanced bioconjugation and drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document outlines the fundamental chemical principles, quantitative parameters, and detailed experimental protocols relevant to the deprotection of Fmoc-PEA.

Introduction to this compound

The Fmoc group is a widely utilized amine-protecting group in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its lability to bases, which allows for orthogonal deprotection strategies. Phenethylamine (PEA) is a primary amine that can be functionalized with the Fmoc group to create this compound. In the realm of drug development, this compound has emerged as a valuable cleavable linker component in ADCs. In this context, the Fmoc group can act as a temporary protecting group during synthesis or as a part of a linker that is cleaved under specific conditions to release a cytotoxic payload.

The Chemical Mechanism of Fmoc Cleavage

The cleavage of the Fmoc group from an amine, such as in this compound, proceeds through a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2] This process can be broken down into two primary steps:

-

Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring system by a base.[1][3] The electron-withdrawing nature of the fluorene system enhances the acidity of this proton, making it susceptible to removal by relatively mild bases.[3]

-

β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This intermediate then undergoes a β-elimination, leading to the cleavage of the C-O bond of the carbamate. This step releases the free amine (phenethylamine), carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).

The overall reaction is driven to completion by the scavenging of the liberated dibenzofulvene by the excess base present in the reaction mixture, forming a stable adduct. Secondary amines, such as piperidine, are particularly effective as they are strong enough to initiate the deprotection and also act as efficient scavengers for DBF.

Quantitative Data on Fmoc Cleavage

While specific kinetic data for this compound is not extensively published, the cleavage kinetics are well-characterized for Fmoc-protected amino acids, which can be used to infer the behavior of this compound. The rate of cleavage is influenced by the choice of base, its concentration, the solvent, and the steric hindrance around the Fmoc group.

The following table summarizes typical deprotection times and efficiencies for the Fmoc group under various conditions, which are expected to be comparable for this compound in solution.

| Compound | Base (Concentration) | Solvent | Time (minutes) | Deprotection (%) | Reference |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | |

| Fmoc-Gly-HMP-PS | 23% Piperidine | NMP | 0.25 | 50 | |

| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine | DMF | 10 | >95 | |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine | DMF | 10 | >95 |

PS: Polystyrene resin, DCM: Dichloromethane, DMF: Dimethylformamide, NMP: N-Methyl-2-pyrrolidone

Experimental Protocols

The following are detailed experimental protocols for the cleavage of the Fmoc group. While these are standard protocols for Fmoc-protected amino acids in SPPS, they can be adapted for the cleavage of this compound in solution.

Standard Fmoc Deprotection using Piperidine

This protocol describes the standard method for Fmoc removal using piperidine in DMF.

Materials:

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Round bottom flask or reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

-

Dissolve the this compound substrate in a suitable volume of DMF in a round bottom flask.

-

Prepare a 20% (v/v) solution of piperidine in DMF. A typical volume is 10 mL per gram of substrate.

-

Add the 20% piperidine/DMF solution to the reaction vessel containing the this compound solution.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 5 to 20 minutes.

-

Upon completion, the reaction mixture can be worked up by quenching with a weak acid (e.g., acetic acid) and subsequent extraction or purification by chromatography to isolate the deprotected phenethylamine.

Fmoc Deprotection using DBU/Piperidine

For more sterically hindered substrates or when faster deprotection is required, a stronger base system such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.

Materials:

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperidine

-

Round bottom flask or reaction vessel

-

Stirring apparatus

-

TLC or HPLC for reaction monitoring

Procedure:

-

Dissolve the this compound substrate in DMF in a reaction vessel.

-

Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

-

Add the DBU/piperidine solution to the this compound solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction, which is typically complete in 5-10 minutes.

-

Work up the reaction as described in the standard protocol.

Visualizations

Signaling Pathway of this compound Cleavage

The following diagram illustrates the chemical pathway of this compound cleavage by a secondary amine base like piperidine.

References

An In-depth Technical Guide to the Applications of Fmoc-PEA in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEA, or (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)phosphonic acid, is an important bifunctional linker molecule utilized in the field of bioconjugation. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenethylamine (PEA) core, and a terminal phosphonic acid group. This unique combination of moieties makes it particularly suitable for applications in the development of advanced bioconjugates, most notably in the construction of Antibody-Drug Conjugates (ADCs). The Fmoc group provides a temporary protective handle for orthogonal synthesis strategies, while the phosphonic acid group can be exploited for conjugation or as a point of enzymatic cleavage. This guide provides a comprehensive overview of the core applications of this compound in bioconjugation, detailing its synthesis, conjugation methodologies, and the mechanism of payload release. It also includes experimental protocols and quantitative data to aid researchers in the practical application of this versatile linker.

Introduction to this compound in Bioconjugation

The field of targeted therapeutics has seen significant advancements with the development of bioconjugates, which are hybrid molecules that link a biological entity, such as an antibody, with another molecule, like a therapeutic agent. A critical component in the design of these complex molecules is the linker, which bridges the two parts of the conjugate. The choice of linker is paramount as it influences the stability, solubility, and mechanism of payload release of the final bioconjugate.

This compound has emerged as a valuable tool in the bioconjugation toolbox, primarily for its role as a cleavable linker in ADCs.[1][2] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug, offering a way to selectively deliver the drug to cancer cells while minimizing off-target toxicity.[3] The linker in an ADC must be stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved at the target site to unleash the cytotoxic payload.

This compound belongs to the class of enzymatically cleavable linkers, specifically those sensitive to phosphatases. The phosphonooxyethyl group provides a substrate for these enzymes, which are often upregulated in the tumor microenvironment or within the lysosomes of cancer cells. The Fmoc protecting group is a standard feature in solid-phase peptide synthesis (SPPS) and allows for the stepwise assembly of more complex linker-drug constructs before conjugation to the antibody.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in the literature, a plausible synthetic route can be constructed based on established organic chemistry principles and similar reported syntheses of Fmoc-protected aminoalkyl phosphonates. The following protocol is a representative example of how this compound could be synthesized.

Proposed Synthetic Pathway

The synthesis would likely begin with the phosphorylation of 2-aminoethanol, followed by the protection of the amino group with an Fmoc reagent.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminoethanol

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Step 1: Synthesis of 2-Aminoethyl dihydrogen phosphate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) to the solution.

-

In a separate flask, prepare a solution of phosphoryl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the phosphoryl chloride solution dropwise to the 2-aminoethanol solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water.

-

The product, 2-aminoethyl dihydrogen phosphate, may precipitate from the solution or can be isolated by removal of the organic solvent under reduced pressure and purification by recrystallization or chromatography.

Step 2: Fmoc Protection of 2-Aminoethyl dihydrogen phosphate

-

Dissolve 2-aminoethyl dihydrogen phosphate (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.1 eq) in dioxane.

-

Add the Fmoc reagent solution dropwise to the aminoethyl phosphate solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Applications in Bioconjugation: Antibody-Drug Conjugates (ADCs)

The primary application of this compound in bioconjugation is in the construction of ADCs. In this context, this compound serves as a component of a larger linker-payload construct that is then conjugated to a monoclonal antibody.

General Workflow for ADC Synthesis using an this compound Linker

The synthesis of an ADC using an this compound-based linker is a multi-step process that can be summarized as follows:

Experimental Protocol: Conjugation of an this compound-Payload to an Antibody

This protocol describes a general method for the conjugation of a pre-synthesized this compound-payload construct to a monoclonal antibody. This example assumes the payload is a potent cytotoxic agent like Monomethyl Auristatin E (MMAE) and that the linker is further modified with a maleimide group for conjugation to reduced antibody thiols.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

This compound-MMAE construct with a terminal maleimide group (synthesized separately)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Procedure:

Step 1: Antibody Reduction

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Immediately purify the reduced antibody using a desalting column pre-equilibrated with degassed conjugation buffer to remove excess TCEP.

Step 2: Conjugation

-

Dissolve the this compound-MMAE-maleimide construct in a minimal amount of a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.

-

Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

Step 3: Quenching and Purification

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload, excess reagents, and aggregated antibody.

-

Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Quantitative Data and Characterization

The characterization of the final ADC is crucial to ensure its quality and consistency. Key parameters to be determined include the drug-to-antibody ratio (DAR), the level of aggregation, and the in vitro cytotoxicity.

| Parameter | Method | Typical Expected Outcome | Reference |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS | Average DAR of 3.5 - 4.0 | |

| Monomer Purity / Aggregation | Size-Exclusion Chromatography (SEC) | > 95% monomer | |

| In vitro Cytotoxicity (IC₅₀) | Cell-based viability assay (e.g., MTT, CellTiter-Glo) | Low nanomolar to picomolar range on antigen-positive cells | |

| Linker Stability | Incubation in plasma followed by LC-MS analysis | > 90% intact ADC after 72 hours |

Table 1: Key Quality Attributes and Analytical Methods for ADC Characterization

Note: The quantitative data presented are typical values for ADCs and may vary depending on the specific antibody, payload, and conjugation conditions. Specific data for this compound-based ADCs is not widely available in the public domain and would need to be determined empirically.

Mechanism of Payload Release

The efficacy of an ADC with a cleavable linker is dependent on the efficient release of the payload at the target site. For this compound-based linkers, this release is mediated by the enzymatic cleavage of the phosphate group.

Enzymatic Cleavage by Phosphatases

Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters. These enzymes are present in various cellular compartments, including lysosomes, and can be overexpressed in certain tumor types. When an ADC containing a phosphate-based linker like this compound is internalized by a cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of lysosomal phosphatases lead to the cleavage of the phosphonooxyethyl bond.

Signaling Pathway of a Representative Payload: MMAE

Once released, the cytotoxic payload can exert its therapeutic effect. A commonly used payload for ADCs is Monomethyl Auristatin E (MMAE), a potent antimitotic agent. MMAE functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.

The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Conclusion

This compound is a valuable and versatile linker for bioconjugation, particularly in the rapidly advancing field of antibody-drug conjugates. Its unique structure, combining the orthogonal protection strategy of the Fmoc group with a phosphatase-cleavable phosphonooxyethyl moiety, allows for the creation of sophisticated and targeted therapeutic agents. The ability to control the release of a potent payload in the tumor microenvironment or within cancer cells offers a promising avenue for improving the efficacy and safety of cancer therapies. The experimental protocols and data presented in this guide provide a foundation for researchers to explore and expand the applications of this compound in the development of next-generation bioconjugates. Further research into the synthesis and application of this compound and similar phosphate-containing linkers will undoubtedly contribute to the continued success of targeted drug delivery.

References

An In-depth Technical Guide to the Fmoc-PEA Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC. This technical guide provides a comprehensive overview of the Fmoc-PEA (9-fluorenylmethoxycarbonyl-phosphoethanolamine) linker, a phosphatase-cleavable linker designed for the controlled release of therapeutic payloads within the tumor microenvironment. This document details the linker's core principles, physicochemical properties, and a plausible synthesis pathway. Furthermore, it outlines detailed experimental protocols for conjugation, in vitro evaluation, and in vivo efficacy studies, supported by illustrative data for comparative analysis.

Introduction: The Critical Role of Linkers in ADC Design

The success of an ADC is contingent on the synergistic interplay of its three components: the antibody, the cytotoxic payload, and the linker. The linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[1]

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells. These linkers can be categorized based on their cleavage mechanism, including pH-sensitive (e.g., hydrazones), redox-sensitive (e.g., disulfides), and enzyme-cleavable linkers.[1] The this compound linker falls into the category of enzyme-cleavable linkers, specifically designed to be hydrolyzed by phosphatases that are often overexpressed in the tumor microenvironment or within cancer cells.[2][]

The this compound Linker: Core Principles and Physicochemical Properties

The this compound linker is characterized by a phosphoethanolamine moiety, which serves as the cleavable unit, and an Fmoc protecting group, which is utilized during the synthesis process. The phosphate ester bond within the linker is susceptible to enzymatic cleavage by phosphatases, leading to the release of the conjugated payload.[2]

Key Features of the this compound Linker:

-

Enzymatic Cleavage: The phosphoester bond is designed to be stable in the bloodstream but is hydrolyzed by phosphatases, such as alkaline phosphatase, which can be present at elevated levels in the tumor microenvironment. This targeted cleavage mechanism enhances the therapeutic window of the ADC.

-

Hydrophilicity: The phosphate group imparts increased hydrophilicity to the linker, which can improve the solubility and pharmacokinetic properties of the ADC, particularly when conjugated with hydrophobic payloads.

-

Fmoc Chemistry: The use of the Fmoc protecting group allows for standard solid-phase or solution-phase synthesis strategies, providing a versatile platform for linker-payload construction.

Physicochemical Properties:

| Property | Value | Reference |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-O-phosphoethanolamine | N/A |

| CAS Number | 329223-23-6 | |

| Molecular Formula | C17H18NO6P | |

| Molecular Weight | 363.31 g/mol | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Purity | >96% |

Mechanism of Action and Experimental Workflows

The mechanism of action of an ADC equipped with an this compound linker involves a series of sequential steps, from systemic circulation to payload-induced apoptosis of the target cancer cell.

The overall workflow for the synthesis and evaluation of an this compound-based ADC is a multi-step process that requires careful execution and characterization at each stage.

Data Presentation: Illustrative Performance of this compound ADCs

Table 1: Illustrative In Vitro Plasma Stability of ADCs with Different Cleavable Linkers

| Linker Type | Cleavage Mechanism | Illustrative Half-life (t½) in Human Plasma (days) |

| This compound (Phosphatase-cleavable) | Enzymatic (Phosphatase) | > 7 |

| Val-Cit (Peptide) | Enzymatic (Cathepsin B) | 5 - 7 |

| Hydrazone | pH-sensitive | 1 - 3 |

| Disulfide | Redox-sensitive | 2 - 5 |

Table 2: Illustrative In Vitro Cytotoxicity of a Hypothetical ADC-Payload Conjugate

| Cell Line | Target Antigen Expression | Linker Type | Illustrative IC50 (ng/mL) |

| Cell Line A | High | This compound | 15 - 50 |

| Cell Line A | High | Val-Cit | 10 - 40 |

| Cell Line B | Low | This compound | > 1000 |

| Cell Line B | Low | Val-Cit | > 1000 |

Table 3: Illustrative In Vivo Efficacy in a Xenograft Mouse Model

| Treatment Group | Dose (mg/kg) | Illustrative Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Untreated Antibody | 10 | 20 |

| ADC with this compound Linker | 5 | 85 |

| ADC with Val-Cit Linker | 5 | 90 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an this compound-based ADC.

Synthesis of N-Fmoc-O-phosphoethanolamine

This protocol describes a plausible synthetic route for the this compound linker.

-

Protection of Ethanolamine: React ethanolamine with a suitable protecting group for the hydroxyl function, such as a tert-butyldimethylsilyl (TBDMS) group, to yield N-Fmoc-O-TBDMS-ethanolamine.

-

Fmoc Protection: React the O-protected ethanolamine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate) in a biphasic solvent system (e.g., dioxane/water) to yield N-Fmoc-O-TBDMS-ethanolamine.

-

Phosphorylation: Deprotect the hydroxyl group using a fluoride source (e.g., TBAF). The resulting N-Fmoc-ethanolamine is then phosphorylated using a suitable phosphitylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) followed by oxidation (e.g., with m-CPBA) to afford the protected phosphate.

-

Deprotection: Finally, remove the phosphate protecting groups (e.g., benzyl groups) by hydrogenolysis to yield the final N-Fmoc-O-phosphoethanolamine (this compound).

Conjugation of this compound-Payload to Antibody

This protocol outlines the steps for conjugating the linker-payload construct to a monoclonal antibody.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction can be controlled by varying the concentration of TCEP and the reaction time.

-

Linker-Payload Activation: The this compound linker is first conjugated to the payload molecule. The terminal end of the linker is then functionalized with a thiol-reactive group, such as a maleimide, to facilitate conjugation to the antibody.

-

Conjugation Reaction: The maleimide-activated linker-payload is then incubated with the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form a stable thioether bond.

-

Purification: The resulting ADC is purified from unconjugated linker-payload and unreacted antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Collection: At each time point, collect an aliquot of the plasma sample and store it at -80°C until analysis.

-

Analysis of Payload Release: Precipitate the plasma proteins with acetonitrile. Centrifuge the sample and analyze the supernatant for the presence of the released payload using LC-MS/MS.

-

Analysis of DAR: Capture the ADC from the plasma using protein A beads. Elute the ADC and analyze by HIC-HPLC or LC-MS to determine the average DAR at each time point.

-

Data Analysis: Plot the percentage of released payload or the change in average DAR over time to determine the plasma stability and half-life of the ADC.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

-

Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.

-

Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC). Administer the treatments intravenously at specified doses and schedules.

-

Efficacy Assessment: Measure tumor volumes and body weights regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The this compound linker represents a promising phosphatase-cleavable technology for the development of next-generation ADCs. Its enzymatic cleavage mechanism offers the potential for enhanced tumor-specific payload release, while its hydrophilic nature can improve the overall physicochemical properties of the ADC. The use of established Fmoc chemistry provides a versatile and robust platform for the synthesis of this compound-based linker-payloads. While further studies are needed to generate comprehensive in vitro and in vivo data, the principles and protocols outlined in this technical guide provide a solid foundation for researchers and drug developers to explore the potential of the this compound linker in their ADC programs. The rational design and rigorous evaluation of linker technologies, such as the this compound linker, will continue to be a critical driver of innovation in the field of antibody-drug conjugates.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry, enabling the routine construction of complex peptides. At the heart of the most widely adopted SPPS strategy lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its base-lability and orthogonality to acid-labile side-chain protecting groups offer a mild and versatile approach to peptide assembly. This technical guide provides a deep dive into the core principles of Fmoc chemistry, from its mechanism of action to detailed experimental protocols and troubleshooting, serving as a comprehensive resource for professionals in the field.

The Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support (resin).[1] This strategy's success hinges on an "orthogonal" protection scheme, where the temporary Nα-amino protecting group (Fmoc) can be removed under conditions that leave the permanent, acid-labile side-chain protecting groups and the resin linker intact.[2][3]

The synthesis cycle consists of three fundamental steps repeated for each amino acid addition:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine group, ready for the next coupling reaction.[4]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then reacted with the free amine on the resin-bound peptide, forming a new peptide bond.[4]

-

Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.

This cycle is iterated until the desired peptide sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA).

The Chemistry of Fmoc Protection and Deprotection

The fluorenylmethoxycarbonyl group is introduced onto the α-amino group of an amino acid, forming a stable carbamate. This protection is robust against the acidic conditions used to remove many side-chain protecting groups.

The key to the Fmoc strategy is its selective removal under basic conditions. The deprotection proceeds via a base-induced β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.

Quantitative Data for Key SPPS Reagents

The efficiency of Fmoc-SPPS is highly dependent on the choice of reagents for deprotection, coupling, and cleavage. The following tables summarize quantitative data for commonly used reagents.

Table 1: Comparison of Fmoc Deprotection Reagents

| Reagent/Cocktail | Typical Concentration | Deprotection Time | Advantages | Disadvantages & Side Reactions |

| Piperidine | 20% in DMF | 2 x 5-10 min | Standard, effective, well-understood. | Can induce aspartimide formation, diketopiperazine (DKP) formation, and piperidinyl-alanine adducts. |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to Piperidine | Similar kinetics to piperidine with potentially reduced side reactions and better handling properties. | Can still cause side reactions, though sometimes to a lesser extent than piperidine. |

| Piperazine/DBU | 5% Piperazine + 2% DBU in NMP/DMF | < 1 min | Very fast; significantly reduces DKP and deletion sequences. Can suppress aspartimide formation when used with formic acid. | DBU is a strong, non-nucleophilic base that can promote other side reactions if not used with a scavenger like piperazine. |

| DBU | 2% in DMF | Very fast | Useful for overcoming aggregation and incomplete deprotection. | Non-nucleophilic, requires a scavenger to trap DBF. Strongly promotes aspartimide formation. |

| Dipropylamine (DPA) | 25% in DMF | Slower than Piperidine | Inexpensive, low toxicity, and significantly reduces aspartimide formation compared to piperidine, especially at high temperatures. | Lower efficiency may require longer reaction times or higher temperatures. |

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Reagent | Type | Additive | Typical Coupling Time | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide | HOBt | 30 - 60 min | Low cost, effective at suppressing racemization. | Slower than uronium salts; DIU byproduct is soluble but needs thorough washing. |

| HBTU/DIPEA | Uronium Salt | HOBt (formed in situ) | 15 - 45 min | High efficiency, fast, low racemization. | Can cause guanidinylation of the free N-terminus if used in excess. |

| HATU/DIPEA | Uronium Salt | HOAt (formed in situ) | 5 - 30 min | Very high efficiency, very fast; excellent for sterically hindered couplings. | More expensive; can also cause guanidinylation. |

| PyBOP/DIPEA | Phosphonium Salt | HOBt (formed in situ) | 15 - 45 min | High efficiency, no guanidinylation side reaction. | Byproducts can be difficult to remove. |

| COMU/DIPEA | Uronium Salt | OxymaPure (formed in situ) | 5 - 30 min | High efficiency, safer (non-explosive byproducts), good solubility. | More expensive than older reagents. |

Table 3: Common Cleavage Cocktails for Final Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that can be modified by reactive carbocations generated during cleavage.

| Cocktail Name | Composition (v/v) | Target Residues / Use Case |

| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for peptides containing multiple sensitive residues (Arg, Cys, Met, Trp, Tyr). |

| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions. |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | General purpose cocktail suitable for most peptides. |

| TFA/DCM | 1-2% TFA in DCM | Very mild cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) to yield a fully protected peptide fragment. |

TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol, DCM = Dichloromethane

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a suitable reaction vessel (e.g., a fritted syringe).

-

Swell Resin: Add sufficient DMF to completely cover the resin (approx. 10-15 mL per gram). Agitate the suspension gently for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.

-

Drain Solvent: Drain the DMF from the swollen resin.

Protocol 2: The SPPS Cycle (Deprotection and Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.

A. Fmoc Deprotection:

-

Add the deprotection solution (e.g., 20% piperidine in DMF, ~10 mL per gram of resin) to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 1-3 one more time with fresh deprotection solution to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

B. Amino Acid Activation and Coupling (Example using HBTU/DIPEA):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to begin the activation. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a few resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates complete coupling.

-

If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

Protocol 3: Final Cleavage and Peptide Isolation

-

Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2A.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM (3-5 times), and dry the resin completely under a high vacuum for at least 1 hour.

-

Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (see Table 3) fresh just before use. For 100 mg of resin, approximately 2 mL of cocktail is sufficient.

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. In a separate centrifuge tube, add cold diethyl ether (approx. 10 times the volume of the filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

-

Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by HPLC.

Common Side Reactions and Troubleshooting

Despite its robustness, Fmoc-SPPS is not without potential pitfalls. Understanding common side reactions is crucial for optimizing synthesis outcomes.

-

Aspartimide Formation: A major side reaction, especially in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to a mixture of α- and β-peptides and racemization.

-

Mitigation: Use optimized deprotection conditions (e.g., lower piperidine concentration, shorter times, or alternative bases like DPA). Adding an acidic additive like HOBt or formic acid to the deprotection solution can also help.

-

-

Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, leading to low yields. This is particularly problematic when proline is the second or third residue.

-

Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin. Alternatively, couple the second and third amino acids as a pre-formed dipeptide. Using a DBU/piperazine deprotection cocktail has also been shown to drastically reduce DKP formation.

-

-

Racemization: Loss of stereochemical integrity, particularly at the C-terminal residue during its attachment to the resin and for residues like Cys and His during coupling.

-

Mitigation: Use coupling reagents in combination with additives like HOBt or OxymaPure. Minimize pre-activation times and avoid excess base during coupling.

-

-

Aggregation: The growing peptide chain can fold and aggregate on the resin, leading to incomplete deprotection and coupling, resulting in deletion sequences.

-

Mitigation: Switch to a more polar solvent like NMP, perform synthesis at elevated temperatures, or use "difficult coupling" reagents like HATU. In some cases, switching to Boc chemistry can be advantageous.

-

By understanding the fundamental chemistry, optimizing reaction conditions with appropriate reagents, and being aware of potential side reactions, researchers can effectively leverage the power of the Fmoc protecting group to successfully synthesize a wide array of peptides for scientific discovery and therapeutic development.

References

A Technical Guide to Fmoc-PEA for Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)phenethylamine (Fmoc-PEA) is a protected amine linker utilized in the synthesis of complex biomolecules, most notably in the construction of Antibody-Drug Conjugates (ADCs). Its Fmoc protecting group provides stability during specific synthetic steps while allowing for controlled cleavage under standard deprotection conditions. This guide provides an in-depth overview of this compound, focusing on supplier specifications, purity analysis, and its application workflow in ADC development.

This compound: Supplier and Purity Overview

The purity of reagents like this compound is critical for the successful synthesis of ADCs, as impurities can lead to side reactions, difficult purification steps, and heterogeneous final products. A variety of chemical suppliers offer this compound, with purity specifications typically determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of this compound Suppliers and Purity Specifications

| Supplier | Product/Catalog No. | Stated Purity | CAS Number | Notes |

| Biosynth | ENA22323 | Not specified; sold for R&D | 329223-23-6 | Described as a protected amine linker for peptide conjugation[1]. |

| Precise PEG | AAD-5045 | > 96% | 329223-23-6 | Marketed as an ADC Linker[2]. |

| MOLNOVA | - | Not specified; for research use | 329223-23-6 | Described as a cleavable linker for ADCs[3]. |

| Sigma-Aldrich | CIAH987F20CB | Not specified | 329223-23-6 | Distributed for ChemScene LLC. |

| Sigma-Aldrich | APOH99F46B74 | Not specified | 329223-23-6 | Distributed for Apollo Scientific Ltd[4]. |

Note: Purity data is often lot-specific. Researchers should always consult the Certificate of Analysis (CoA) for precise figures.

Experimental Protocols: Purity Determination by HPLC

The primary method for assessing the purity of Fmoc-amino acids and related derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol for the analysis of this compound.

Objective: To determine the purity of an this compound sample and identify potential impurities.

Materials and Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 265 nm (for the fluorenyl group)

-

Column Temperature: 30°C

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 30% B

-

31-35 min: 30% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Potential impurities in Fmoc-amino acid derivatives can include free amino acids, β-alanyl impurities, and dipeptides, which should be resolved from the main product peak with an optimized HPLC method.

-

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing the complex processes in drug development. The following sections provide Graphviz diagrams to illustrate the role of this compound in ADC synthesis and the analytical workflow for its quality control.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound functions as a cleavable linker, connecting a cytotoxic drug to an antibody. The Fmoc group protects the amine during initial reactions and is later removed to allow for conjugation.

References

An In-Depth Technical Guide to the Synthesis and Purification of N-(9-Fluorenylmethoxycarbonyl)-2-phenylethan-1-amine (Fmoc-PEA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(9-Fluorenylmethoxycarbonyl)-2-phenylethan-1-amine (Fmoc-PEA), a key building block in peptide synthesis and various other applications in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes involved.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-2-phenylethan-1-amine, commonly abbreviated as this compound, is a derivative of phenethylamine where the primary amine group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc protecting group is renowned for its stability under acidic conditions and its facile cleavage under mild basic conditions, a property that is central to its widespread use in solid-phase peptide synthesis (SPPS).[1][2] The phenethylamine scaffold itself is a crucial motif in a vast array of biologically active molecules and pharmaceuticals. The Fmoc protection of phenethylamine allows for its incorporation into larger molecular architectures while preventing unwanted side reactions of the amine group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic attack of the phenethylamine on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-Fmoc protection of amines.[1]

Materials:

-

Phenethylamine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.

-

In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

-

Add the sodium bicarbonate solution to the dichloromethane solution of phenethylamine.

-

To the vigorously stirred biphasic mixture, add a solution of 9-fluorenylmethyl chloroformate (1.05 equivalents) in dichloromethane dropwise over 30 minutes at room temperature.

-

Allow the reaction mixture to stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethyl acetate and hexane

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the crude product completely. Alternatively, dissolve the crude product in a minimal amount of ethyl acetate at room temperature and add hexane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₁NO₂ | Calculated |

| Molecular Weight | 343.42 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Yield | Typically >80% | |

| Purity | >98% (after recrystallization) | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 7.28-7.18 (m, 5H), 4.85 (br s, 1H, NH), 4.42 (d, 2H), 4.22 (t, 1H), 3.45 (q, 2H), 2.81 (t, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 156.2, 143.9, 141.3, 138.8, 128.8, 128.6, 127.7, 127.0, 126.5, 125.1, 120.0, 66.8, 47.3, 43.8, 36.4 | |

| Mass Spectrum (ESI-MS) | m/z 344.16 [M+H]⁺, 366.14 [M+Na]⁺ | Calculated |

Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-N-(2-phenylethyl)glycine (Fmoc-PEA) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(2-phenylethyl)glycine (Fmoc-PEA) is an N-substituted amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a phenylethylamine moiety into a peptide or peptoid backbone. The phenylethylamine structure is of significant interest in medicinal chemistry and neurobiology due to its role as an endogenous neuromodulator and central nervous system stimulant.[1][2] Incorporating this motif can enhance the proteolytic stability and cell permeability of peptides, making it a valuable tool in drug discovery.[3]

These application notes provide a comprehensive protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis, including recommended coupling procedures, quantitative data for optimizing synthesis, and detailed experimental methods.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The coupling of N-substituted amino acids like this compound can be challenging due to steric hindrance. The selection of an appropriate coupling reagent is critical to ensure high coupling efficiency. While specific quantitative data for this compound is not extensively published, the following table summarizes the performance of common coupling reagents in sterically hindered couplings, which can serve as a guide for protocol optimization.

| Coupling Reagent | Activating Agent Type | Relative Efficiency in Hindered Couplings | Recommended Use for this compound |

| HATU | Uronium/Aminium | Very High | Highly Recommended |

| HCTU | Uronium/Aminium | Very High | Highly Recommended |

| PyBOP | Phosphonium | High | Recommended |

| TBTU | Uronium/Aminium | Moderate to High | Suitable, may require longer coupling times |

| DIC/OxymaPure | Carbodiimide/Additive | Moderate | A good alternative, may require double coupling |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Less effective than DIC/Oxyma |

Note: Efficiency is a qualitative summary based on literature for sterically hindered and N-methylated amino acids. Actual coupling yields for this compound may vary depending on the sequence and reaction conditions.[4][5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides incorporating this compound. These protocols are based on standard Fmoc-SPPS procedures and are optimized for a 0.1 mmol synthesis scale.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Weighing: Weigh 100-200 mg of the selected resin (typical loading: 0.5-1.0 mmol/g) and place it in a fritted syringe or a dedicated peptide synthesis vessel.

-

Swelling: Add N,N-dimethylformamide (DMF) to the resin (approx. 10-15 mL per gram of resin) to ensure it is fully submerged.

-

Agitation: Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for complete swelling.

-

Solvent Removal: Drain the DMF from the synthesis vessel.

Protocol 2: Fmoc Deprotection

-

Initial Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the N-phenylethyl group, a potent coupling reagent and optimized conditions are recommended.

Reagents:

-

Fmoc-N-(2-phenylethyl)glycine (this compound) (3-5 equivalents)

-

Coupling Reagent (e.g., HATU) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

-

Solvent: DMF

Procedure:

-

Activation: In a separate vial, dissolve this compound, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult sequences, the coupling time may be extended, or the reaction can be gently heated (e.g., to 50°C).

-

Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

-

(Optional) Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-5 with a fresh solution of activated this compound.

Protocol 4: Chain Elongation

Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Coupling) for each subsequent amino acid in the peptide sequence. For standard proteinogenic amino acids, the coupling time in Protocol 3 can typically be reduced to 1-2 hours.

Protocol 5: Cleavage and Deprotection

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail for routine cleavage is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.

-

Reagent B: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) is a good general-purpose cleavage reagent.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and dry the pellet under vacuum.

Visualizations

Experimental Workflow

Caption: Iterative workflow for Solid-Phase Peptide Synthesis incorporating this compound.

Signaling Pathway of Phenylethylamine

Peptides containing the phenylethylamine moiety may exhibit neuromodulatory activity. Phenylethylamine (PEA) is known to modulate monoaminergic neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).

Caption: Proposed mechanism of phenylethylamine's action on dopaminergic neurotransmission.

References

Application Notes and Protocols for the Conjugation of Phenethylamine Derivatives to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with non-proteinogenic moieties is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as stability, cell permeability, and receptor affinity. Phenethylamine (PEA) and its derivatives are common structural motifs in many biologically active compounds. This document provides detailed protocols for the covalent attachment of phenethylamine derivatives to synthetic peptides.

A common query involves the coupling of "Fmoc-PEA" (Fmoc-phenethylamine). It is crucial to understand that Fmoc-phenethylamine itself, with the amine group protected by Fmoc, lacks a reactive functional group for direct coupling to a peptide's N-terminus using standard peptide synthesis chemistry. Therefore, this guide will address two practical and effective scenarios for incorporating a phenethylamine moiety into a peptide sequence:

-

N-Terminal Acylation: Coupling a phenethylamine derivative containing a carboxylic acid (e.g., Fmoc-homophenylalanine or Fmoc-phenylacetic acid) to the free N-terminus of a resin-bound peptide.

-

C-Terminal Amidation: Coupling phenethylamine to the C-terminal carboxylic acid of a peptide, either in solution or on the solid phase.

These protocols are designed for researchers familiar with solid-phase peptide synthesis (SPPS) and standard laboratory techniques.

Protocol 1: N-Terminal Acylation with a Carboxy-Functionalized Phenethylamine Derivative

This protocol describes the coupling of a phenethylamine derivative that possesses a carboxylic acid, such as Fmoc-L-homophenylalanine, to the N-terminus of a peptide chain assembled on a solid support. This is a standard procedure in Fmoc-based solid-phase peptide synthesis.[1]

Experimental Protocol

This procedure assumes the peptide has been synthesized on a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang/2-Chlorotrityl for a C-terminal acid) and the final N-terminal Fmoc group has been removed.

1. Materials and Reagents:

-

Peptide-on-resin with a free N-terminus

-

Fmoc-L-homophenylalanine (or other suitable carboxy-functionalized PEA derivative)

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Alternatively: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for standard side-chain protecting groups)

-

Cold diethyl ether for precipitation

-

HPLC grade water and acetonitrile (with 0.1% TFA) for purification

2. N-Terminal Fmoc Deprotection (if necessary):

-

Wash the peptide-resin (1 equivalent) with DMF (3 x 10 mL/g resin).

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. Coupling of Fmoc-Homophenylalanine:

-

In a separate vessel, pre-activate the Fmoc-homophenylalanine. Dissolve Fmoc-homophenylalanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using a Kaiser test (should be negative, indicating the absence of free primary amines). If the reaction is incomplete after 2 hours, it can be allowed to proceed longer or a second coupling can be performed.

-

Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and finally Methanol (3 x 10 mL/g resin).

-

Dry the resin under vacuum.

4. Cleavage and Deprotection:

-

Treat the dried resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry (MS) to confirm the correct molecular weight.

Quantitative Data Summary

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| Peptide-on-Resin | 1 | Solid support with nascent peptide chain |

| Fmoc-Homophenylalanine | 3 | Phenethylamine derivative to be coupled |

| HBTU | 2.9 | Coupling Reagent (activates carboxylic acid) |

| HOBt | 3 | Additive to reduce racemization |

| DIPEA | 6 | Base for activation and coupling |

| 20% Piperidine in DMF | N/A | Reagent for Fmoc deprotection |

| Cleavage Cocktail | N/A | Cleaves peptide from resin and removes side-chain protecting groups |

Workflow Diagram

Protocol 2: C-Terminal Amidation with Phenethylamine (Solution Phase)

This protocol outlines the procedure for coupling phenethylamine to the C-terminal carboxylic acid of a purified, side-chain protected peptide in solution. This method is useful when the peptide has been synthesized on a resin that yields a C-terminal acid upon cleavage (e.g., Wang or 2-chlorotrityl resin).

Experimental Protocol

1. Materials and Reagents:

-

Purified peptide with a free C-terminal carboxylic acid and protected side chains

-

Phenethylamine (PEA)

-

Coupling Reagents:

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Alternatively: HBTU/HOBt or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)/HOBt

-

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents:

-

DMF (N,N-Dimethylformamide) or a suitable organic solvent to dissolve the peptide

-

-

Quenching solution (e.g., water)

-

Extraction solvents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

RP-HPLC and Mass Spectrometry equipment for purification and analysis

2. C-Terminal Amidation Procedure:

-

Dissolve the purified, side-chain protected peptide (1 equivalent) in a minimal amount of DMF.

-

Add HATU (1.5 equivalents) and DIPEA (2 equivalents) to the peptide solution.[3]

-

Stir the mixture for 10-15 minutes at room temperature to activate the C-terminal carboxyl group.

-

Add phenethylamine (5-10 equivalents) to the reaction mixture. It is often beneficial to use a significant excess of the amine to drive the reaction to completion.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.

3. Work-up and Purification:

-

Once the reaction is complete, quench by adding water.

-

If the product is soluble in a water-immiscible organic solvent, dilute the reaction mixture with that solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid (e.g., 0.5 M HCl) to remove excess amine and base, followed by dilute aqueous base (e.g., 5% NaHCO₃) to remove unreacted starting peptide, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

If the peptide is not amenable to extraction, it may be purified directly by RP-HPLC.

-

The side-chain protecting groups can be removed post-amidation using the appropriate cleavage cocktail as described in Protocol 1, followed by a final purification step.

Quantitative Data Summary

| Reagent/Component | Equivalents (relative to peptide) | Purpose |

| Purified Protected Peptide | 1 | Starting material with a free C-terminus |

| Phenethylamine (PEA) | 5 - 10 | Amine for C-terminal amidation |

| HATU | 1.5 | Coupling Reagent (activates carboxylic acid) |

| DIPEA | 2 | Base for activation |

Workflow Diagram

References

Application Notes and Protocols for Fmoc-PEA Deprotection with Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of small molecules.[1] Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, which helps preserve the integrity of sensitive molecules.[1][2] The deprotection is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This process proceeds via a β-elimination mechanism.

These application notes provide a detailed overview of the conditions and a general protocol for the deprotection of Fmoc-protected phenethylamine (Fmoc-PEA) using piperidine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, such as piperidine.

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: This is followed by a β-elimination, which releases the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine then traps the reactive DBF intermediate to form a stable adduct.

Key Parameters Influencing Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, reaction time, and temperature.

-

Base and Concentration: Piperidine is the most common base used for Fmoc deprotection. Concentrations typically range from 20% to 50% (v/v) in an organic solvent. While higher concentrations of piperidine lead to faster deprotection rates, lower concentrations (e.g., 5%) can also be effective, albeit with longer reaction times. The choice of concentration is often a balance between reaction speed and minimizing potential side reactions.

-

Solvent: N,N-dimethylformamide (DMF) is the most commonly used solvent due to its ability to solvate the reactants and facilitate a fast reaction rate. The polarity of the solvent plays a crucial role, with more polar solvents generally leading to faster deprotection.

-

Temperature: Fmoc deprotection is typically carried out at room temperature.

-

Reaction Time: The time required for complete deprotection can vary from a few minutes to over an hour, depending on the substrate and the specific conditions used. For simple primary amines like PEA, deprotection is generally rapid.

Quantitative Data on Fmoc Deprotection Conditions

The following table summarizes representative data on the effect of piperidine concentration on Fmoc deprotection time. While this data is for an Fmoc-protected amino acid, the principles are directly applicable to this compound.

| Piperidine Concentration (v/v) in DMF | Substrate | Deprotection Time for Completion | Reference |

| 20% | Fmoc-Val-OH | < 3 minutes | |

| 5% | Fmoc-Val-OH | ~10.4 minutes | |

| 20% | Resin-Bound Amino Acid | 7 minutes | |

| 5% | Resin-Bound Amino Acid | No significant difference from 20% in SPPS |

Note: Reaction times can be influenced by factors such as steric hindrance around the amine and the specific reaction conditions.

Experimental Protocol: Deprotection of this compound in Solution

This protocol outlines a general procedure for the deprotection of Fmoc-phenethylamine in a solution phase.

Materials

-

Fmoc-phenethylamine (this compound)

-

Piperidine

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

High-performance liquid chromatography (HPLC) system (for reaction monitoring and purity analysis)

-

Mass spectrometer (for product confirmation)

Procedure

-

Dissolution: Dissolve this compound in DMF (e.g., 10 mL of DMF per gram of this compound).

-

Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. The deprotected phenethylamine will have a lower Rf value than the starting this compound. For HPLC analysis, a reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% TFA) is typically used.

-

Work-up: Once the reaction is complete (typically within 30 minutes at room temperature), quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The crude phenethylamine can be purified further by column chromatography on silica gel if necessary. Confirm the identity and purity of the final product by HPLC and mass spectrometry.